1,3-Dimethyl-1h-indole-2-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10N2 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
1,3-dimethylindole-2-carbonitrile |
InChI |
InChI=1S/C11H10N2/c1-8-9-5-3-4-6-10(9)13(2)11(8)7-12/h3-6H,1-2H3 |
InChI Key |
ZYBABNTZTQLPJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C)C#N |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for 1,3 Dimethyl 1h Indole 2 Carbonitrile and Analogous Indole 2 Carbonitriles
Strategic Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.comlkouniv.ac.inslideshare.neticj-e.org For 1,3-dimethyl-1H-indole-2-carbonitrile, the analysis can be approached by considering the formation of the indole (B1671886) core and the introduction of its substituents.
Formation of the Indole-2-carbonitrile Core
The central challenge in the synthesis of the target molecule is the construction of the indole-2-carbonitrile framework. A primary disconnection can be made at the C2-CN bond, suggesting a late-stage cyanation of a pre-formed 1,3-dimethylindole. However, a more convergent approach involves building the indole ring with the nitrile group already envisioned or installed.
A plausible retrosynthetic pathway for a generic indole-2-carbonitrile core involves the dehydration of an indole-2-carboxamide, which in turn can be derived from an indole-2-carboxylic acid or its ester. This carboxylic acid precursor can be accessed through various classical indole syntheses, such as the Fischer, Reissert, or Leimgruber–Batcho indole syntheses. nih.gov For instance, the Leimgruber–Batcho synthesis utilizes the condensation of an o-nitrotoluene derivative with a formamide (B127407) acetal, followed by reductive cyclization to form the indole ring. nih.gov
Another key disconnection strategy for the indole-2-carbonitrile core involves the cyclization of a suitably substituted aniline (B41778) derivative. For example, a palladium-catalyzed reaction of a 2-gem-dihalovinylaniline can lead to the formation of the indole ring with simultaneous introduction of the cyano group. organic-chemistry.org
Introduction and Modification of N- and C-Methyl Substituents
The N-methyl and C3-methyl groups of this compound can be introduced at various stages of the synthesis.
N-Methyl Group: A common retrosynthetic disconnection is the N-C bond of the N-methyl group. This suggests the N-alkylation of an NH-indole precursor as a final step. A variety of methylating agents, such as methyl iodide or dimethyl sulfate, can be employed in the presence of a base. organic-chemistry.org
C3-Methyl Group: The C3-methyl group can be introduced through several retrosynthetic strategies. One approach is the direct C3-alkylation of an indole-2-carbonitrile precursor using a methylating agent. nih.govchemrxiv.orgnih.gov Alternatively, the C3-methyl group can be incorporated into the starting materials for the indole synthesis. For example, in a Fischer indole synthesis, the use of 2-butanone (B6335102) as the ketone component would directly lead to a 3-methylindole (B30407) derivative.
A known synthesis of this compound starts from 1-methyl-3-dimethylaminomethylindole. This suggests a retrosynthetic disconnection where the C2-carbonitrile and the C3-methyl group are installed in a process involving the displacement of the dimethylaminomethyl group by a cyanide source.
Catalytic Approaches in Indole-2-carbonitrile Synthesis
Modern synthetic chemistry heavily relies on catalytic methods to achieve efficiency, selectivity, and sustainability. The synthesis of this compound and its analogs can be significantly enhanced through various catalytic strategies.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki–Miyaura, Stille, Heck)
Transition metal catalysis, particularly with palladium, has revolutionized the synthesis and functionalization of heterocyclic compounds, including indoles. nih.govmdpi.comnih.gov These methods are especially valuable for creating carbon-carbon bonds at specific positions of the indole ring. For the synthesis of indole-2-carbonitriles, these reactions are typically employed to functionalize a pre-existing indole-2-carbonitrile core, often at the C3 position.
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. nih.govorganic-chemistry.orgwikipedia.orglibretexts.org In the context of indole-2-carbonitrile synthesis, a 3-halo-indole-2-carbonitrile can be coupled with various alkynes to introduce diverse substituents at the C3 position. nih.gov The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.govorganic-chemistry.org
Suzuki–Miyaura Coupling: This versatile cross-coupling reaction utilizes an organoboron reagent (such as a boronic acid or ester) and an organic halide or triflate. youtube.comnih.govyoutube.comlibretexts.orgresearchgate.net A 3-halo-indole-2-carbonitrile can be coupled with a variety of boronic acids to introduce aryl, heteroaryl, or vinyl groups at the C3 position. nih.gov The reaction is catalyzed by a palladium complex and requires a base. libretexts.org
Stille Coupling: The Stille reaction couples an organotin compound with an organic halide or triflate, catalyzed by a palladium complex. openochem.orgharvard.eduwikipedia.orgorganic-chemistry.orglibretexts.org Similar to the Suzuki coupling, this method can be used to functionalize the C3 position of a 3-halo-indole-2-carbonitrile. nih.gov A significant drawback of this method is the toxicity of the organotin reagents. wikipedia.orgorganic-chemistry.org
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. nih.govwikipedia.orglibretexts.orgresearchgate.netorganic-chemistry.org This reaction can be used to introduce alkenyl substituents at the C3 position of a 3-halo-indole-2-carbonitrile. nih.gov
| Reaction | Coupling Partners | Catalyst System | Typical Application |
|---|---|---|---|
| Sonogashira | 3-Halo-indole-2-carbonitrile + Terminal Alkyne | Pd complex, Cu(I) co-catalyst, Amine base | Introduction of alkynyl groups at C3 |
| Suzuki–Miyaura | 3-Halo-indole-2-carbonitrile + Organoboron reagent | Pd complex, Base | Introduction of aryl, heteroaryl, or vinyl groups at C3 |
| Stille | 3-Halo-indole-2-carbonitrile + Organotin reagent | Pd complex | Introduction of various organic groups at C3 |
| Heck | 3-Halo-indole-2-carbonitrile + Alkene | Pd complex, Base | Introduction of alkenyl groups at C3 |
Organocatalysis and Biocatalysis in Indole-2-carbonitrile Formation
Organocatalysis: This branch of catalysis uses small organic molecules to accelerate chemical reactions. While the direct organocatalytic synthesis of the indole-2-carbonitrile core is not extensively documented, organocatalysts can be employed in key steps leading to indole precursors. For instance, asymmetric organocatalysis can be used to set stereocenters in side chains that are later cyclized to form the indole ring. Additionally, organocatalytic methods have been developed for the functionalization of the indole nucleus, which could be applied to indole-2-carbonitrile substrates.
Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. While specific enzymes for the direct synthesis of this compound have not been reported, biocatalytic methods are emerging for the synthesis of nitriles. For example, aldoxime dehydratases can convert aldoximes to nitriles, a reaction that could potentially be integrated into a synthetic route to indole-2-carbonitriles if a suitable indole-2-aldoxime precursor can be prepared.
Photochemical and Photoredox Catalysis for Indole-2-carbonitrile Synthesis
Photochemical Synthesis: Photochemical reactions utilize light to initiate chemical transformations. Photocyclization reactions are a known method for the synthesis of indoles and carbazoles. acs.org For instance, the irradiation of certain substituted enamines can lead to the formation of the indole ring.
Photoredox Catalysis: This rapidly developing field uses a photocatalyst that, upon light absorption, can engage in single-electron transfer processes to generate reactive radical intermediates under mild conditions. acs.org This strategy has been applied to the functionalization of indoles. For example, the direct cyanomethylation of indoles at the C2 or C3 position has been achieved via photoredox catalysis, using a photocatalyst, a light source (such as blue LEDs), and a cyanomethyl radical precursor like bromoacetonitrile. While this introduces a cyanomethyl group rather than a cyano group directly, it represents a powerful method for installing a nitrile-containing fragment. Further transformations of the cyanomethyl group could then lead to the desired 2-carbonitrile. Additionally, photoredox catalysis has been employed for the C2-alkylation of indoles, which could be a viable strategy for introducing the C3-methyl group in analogous syntheses.
| Catalytic Approach | Principle | Potential Application in Indole-2-carbonitrile Synthesis |
|---|---|---|
| Organocatalysis | Catalysis by small organic molecules | Asymmetric synthesis of indole precursors; Functionalization of the indole core. |
| Biocatalysis | Catalysis by enzymes | Potential for nitrile formation from aldoxime precursors. |
| Photochemical Synthesis | Light-induced reactions | Photocyclization to form the indole ring. |
| Photoredox Catalysis | Light-induced single-electron transfer | Direct C2-cyanomethylation or C2-alkylation of indoles. |
The Green Chemistry Paradigm in Indole-2-carbonitrile Synthesis
In recent years, the principles of green chemistry have been pivotal in reshaping synthetic approaches toward indole derivatives. The focus has shifted to methodologies that reduce waste, minimize energy consumption, and utilize less hazardous substances.
Utilization of Sustainable Reaction Media
The replacement of volatile organic compounds (VOCs) with greener alternatives is a cornerstone of sustainable chemistry. Water, ionic liquids (ILs), and deep eutectic solvents (DESs) have garnered significant attention as reaction media for indole synthesis.
Ionic Liquids (ILs): These salts with low melting points offer unique properties such as negligible vapor pressure, high thermal stability, and excellent solvating ability for a wide range of compounds. openmedicinalchemistryjournal.com An efficient synthesis of indole-2-carboxylic acid esters has been demonstrated using the ionic liquid 1-methyl-3-butylimidazolium hydroxide (B78521) ([bmim]OH) under microwave irradiation. researchgate.netscielo.br This approach avoids the use of traditional high-boiling solvents and often results in high yields and easy work-up. researchgate.netscielo.br
Deep Eutectic Solvents (DESs): DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. mdpi.com They are often biodegradable, non-toxic, and inexpensive. Acidic DESs have been shown to act as both the solvent and a Brønsted acid catalyst in the synthesis of biindoles, showcasing their dual utility. researchgate.net While direct application to this compound is not explicitly documented, the potential for DESs in the synthesis of indole-2-carbonitrile analogs is significant.
| Sustainable Medium | Reactants | Catalyst | Product | Key Advantage | Reference |
| Ionic Liquid ([bmim]OH) | 2-halo aryl aldehydes/ketones, ethyl isocyanoacetate | None (IL acts as base) | Indole-2-carboxylic acid esters | High yields, short reaction times under microwave | researchgate.netscielo.br |
| Deep Eutectic Solvent | 2,2'-diaminotolanes, aldehydes | None (DES is acidic catalyst) | 2,2'-disubstituted 3,3'-biindoles | Avoids VOCs and additional acid catalysts | researchgate.net |
Heterogeneous Catalysis and Nanocatalysis
The use of solid-supported catalysts and nanocatalysts aligns with green chemistry principles by facilitating catalyst recovery and reuse, thus minimizing waste.
Heterogeneous Catalysis: Solid acid catalysts have been employed for the synthesis of indole derivatives. For example, Indion Ina 225h resin has been used as a selective catalyst for the reaction of indoles with aromatic aldehydes. openmedicinalchemistryjournal.com
Nanocatalysis: Nanoparticles often exhibit high catalytic activity and selectivity due to their large surface-area-to-volume ratio. Co-doped-Zn nanocatalysts have been utilized for the eco-friendly synthesis of bis-indole-2-carboxylic acid methane (B114726) derivatives in water. ijcrt.org Furthermore, magnetic nanoparticles (Fe3O4-NPs) have been used as catalysts for the synthesis of pyrano[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines from indole precursors, offering easy separation and recyclability. rsc.org The development of magnetically recoverable Pd-Fe3O4 heterodimeric nanocrystals has enabled the efficient synthesis of 2-substituted indoles. researchgate.net Another example is the use of acid-functionalized multi-walled carbon nanotubes (MWCNTs)-COOH/La2O3 hybrid as a reusable catalyst for the synthesis of various indole derivatives. nanochemres.org
Multicomponent Reaction Strategies for Indole-2-carbonitrile Diversity
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly atom-economical and efficient for generating molecular diversity. arkat-usa.org The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that have been explored for the synthesis of indole-containing scaffolds. rsc.orgnih.gov
The Passerini reaction, a three-component reaction between an isocyanide, a carbonyl compound, and a carboxylic acid, yields α-acyloxy amides. wikipedia.orgdrugfuture.comorganicreactions.org The Ugi reaction, a four-component reaction, typically involves an isocyanide, a carbonyl compound, an amine, and a carboxylic acid to produce α-acylamino amides. nih.govmdpi.com
While the direct application of these MCRs to the synthesis of this compound is not extensively documented, they have been employed to create diverse indole derivatives. For instance, a five-component Ugi reaction has been devised for the preparation of indole carboxamide amino amides from indoles, amines, aldehydes, isocyanides, and indole-N-carboxylic acids (generated in situ from indoles and CO2). nih.gov This highlights the potential of MCRs to rapidly assemble complex indole structures.
Chemoselective and Regioselective Synthesis of Indole-2-carbonitrile Derivatives
The selective functionalization of the indole core is crucial for accessing specific isomers and derivatives. Research in this area focuses on developing methods that precisely control the position of new substituents.
A general procedure for the synthesis of 1H-indole-2-carbonitriles involves the dehydration of the corresponding 1H-indole-2-carboxamides. nih.gov Further functionalization can then be achieved through various cross-coupling reactions. For example, the reactivity of 3-iodo-indole-2-carbonitrile derivatives has been explored in Sonogashira, Suzuki–Miyaura, Stille, and Heck cross-coupling reactions to introduce a variety of substituents at the 3-position, demonstrating a high degree of regioselectivity. nih.gov
An operationally straightforward and atom-economical approach has been developed for the regioselective tandem synthesis of functionalized 4-aminocarbazoles starting from easily accessible 2-alkynyl indole-3-carbonitriles. nih.gov Although this method focuses on indole-3-carbonitriles, the principles of regioselective annulation are pertinent to the broader field of indole chemistry.
While a modified method based on the work of Snyder & Eliel (1948) has been used to synthesize this compound, it is not an example of a modern regioselective strategy. The reaction of 1-methyl-3-dimethylaminomethylindole with sodium cyanide yields the desired this compound as an isomeric byproduct in a 15% yield, with the major product being 1-methylindole-3-acetonitrile. nih.gov This underscores the need for more advanced and regioselective methods to favor the formation of the 2-carbonitrile isomer.
| Precursor | Reaction | Product | Key Feature | Reference |
| 1H-indole-2-carboxamides | Dehydration | 1H-indole-2-carbonitriles | General route to the 2-carbonitrile scaffold | nih.gov |
| 1-benzyl-3-iodo-1H-indole-2-carbonitrile | Sonogashira, Suzuki, etc. | 3-substituted-1-benzyl-1H-indole-2-carbonitriles | Regioselective functionalization at C3 | nih.gov |
| 1-methyl-3-dimethylaminomethylindole | Reaction with NaCN | This compound | Formation as a minor isomer | nih.gov |
Iii. Mechanistic Elucidation of Chemical Reactivity of 1,3 Dimethyl 1h Indole 2 Carbonitrile
Fundamental Reaction Types of 1,3-Dimethyl-1H-indole-2-carbonitrile
The compound's structure allows for three principal categories of chemical reactions: nucleophilic processes targeting the carbonitrile, electrophilic substitution on the aromatic ring, and reduction of the nitrile.
The carbon atom of the nitrile group (-C≡N) is electrophilic and thus susceptible to attack by nucleophiles. While specific studies on this compound are not extensively documented, the reactivity can be inferred from the well-established chemistry of aromatic nitriles.
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. Depending on the reaction conditions, this process can yield either a carboxamide (1,3-Dimethyl-1H-indole-2-carboxamide) as an intermediate or proceed to completion to form the corresponding carboxylic acid (1,3-Dimethyl-1H-indole-2-carboxylic acid).
Addition of Organometallic Reagents: Grignard reagents (R-MgX) or organolithium compounds (R-Li) can add across the carbon-nitrogen triple bond. The resulting imine intermediate, upon aqueous workup, is hydrolyzed to a ketone, affording a 2-acyl-1,3-dimethylindole.
Formation of Tetrazoles: The 2-cyanoindole scaffold can be converted into the corresponding tetrazole derivative, a common bioisostere for a carboxylic acid group in medicinal chemistry. This transformation is typically achieved by reacting the nitrile with an azide (B81097) source, such as sodium azide, often in the presence of a Lewis acid. organic-chemistry.org
| Reaction Type | Reagent(s) | Expected Product |
|---|---|---|
| Hydrolysis (partial) | H₂O, H⁺ or OH⁻ (mild conditions) | 1,3-Dimethyl-1H-indole-2-carboxamide |
| Hydrolysis (full) | H₂O, H⁺ or OH⁻ (harsh conditions) | 1,3-Dimethyl-1H-indole-2-carboxylic acid |
| Grignard Reaction | 1. R-MgX in ether/THF; 2. H₃O⁺ | (1,3-Dimethyl-1H-indol-2-yl)(R)methanone |
| Tetrazole Synthesis | NaN₃, NH₄Cl or Zn(TFA)₂ | 5-(1,3-Dimethyl-1H-indol-2-yl)-1H-tetrazole |
The indole (B1671886) ring is a π-excessive heterocycle, making it highly reactive towards electrophiles, with a reactivity approximately 10¹³ times greater than benzene (B151609). pearson.comresearchgate.net The preferred site of electrophilic attack in unsubstituted indoles is the C-3 position. bhu.ac.in However, in this compound, the C-3 position is blocked by a methyl group. When the C-3 position is occupied, electrophilic substitution is directed to the benzene ring, primarily at the C-5 and C-6 positions, influenced by the activating effects of the pyrrole (B145914) moiety. bhu.ac.in
Studies on analogous compounds, such as indole-3-carbonitrile, show that nitration with concentrated nitric acid yields predominantly the 6-nitro derivative, along with a smaller amount of the 4-nitro isomer. umn.edu Similarly, nitration of 1,3-diacetylindole (B99430) results in substitution at the 5-position. umn.eduresearchgate.net Therefore, for this compound, electrophilic attack is expected to occur on the carbocyclic ring.
Nitration: Using non-acidic nitrating agents like benzoyl nitrate (B79036) is often preferred to avoid polymerization that can occur under strongly acidic conditions. bhu.ac.in The reaction is expected to yield a mixture of nitro-substituted products, likely favoring the 5- or 6-position.
Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would lead to halogenation on the benzene ring.
Friedel-Crafts Reactions: Acylation and alkylation reactions, typically catalyzed by Lewis acids, would also occur on the benzene ring. nih.gov The precise location of substitution (C-4, C-5, C-6, or C-7) would depend on the specific electrophile and reaction conditions.
| Reaction Type | Reagent(s) | Expected Product(s) |
|---|---|---|
| Nitration | Benzoyl nitrate or HNO₃/H₂SO₄ | 1,3-Dimethyl-5-nitro-1H-indole-2-carbonitrile and/or 1,3-Dimethyl-6-nitro-1H-indole-2-carbonitrile |
| Bromination | N-Bromosuccinimide (NBS) | Bromo-1,3-dimethyl-1H-indole-2-carbonitrile (substitution on benzene ring) |
| Acylation | RCOCl, AlCl₃ | Acyl-1,3-dimethyl-1H-indole-2-carbonitrile (substitution on benzene ring) |
The nitrile group is readily reduced to a primary amine using various reducing agents. This transformation is a valuable synthetic tool for introducing an aminomethyl group.
Complete Reduction with Hydride Reagents: Powerful reducing agents like lithium aluminum hydride (LAH) are widely used for the reduction of nitriles to primary amines. byjus.comwikipedia.org This reaction would convert this compound into (1,3-Dimethyl-1H-indol-2-yl)methanamine. youtube.com
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney Nickel or Palladium on carbon (Pd/C). It is another effective way to synthesize the corresponding primary amine.
Partial Reduction to Aldehyde: It is possible to achieve partial reduction of the nitrile to an aldehyde using specific reagents under controlled conditions. Diisobutylaluminium hydride (DIBAL-H) at low temperatures can reduce the nitrile to an imine intermediate, which is then hydrolyzed upon workup to yield 1,3-Dimethyl-1H-indole-2-carbaldehyde.
| Reducing Agent(s) | Product | Functional Group Transformation |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄), then H₂O workup | (1,3-Dimethyl-1H-indol-2-yl)methanamine | -C≡N → -CH₂NH₂ |
| H₂, Raney Ni or Pd/C | (1,3-Dimethyl-1H-indol-2-yl)methanamine | -C≡N → -CH₂NH₂ |
| 1. Diisobutylaluminium hydride (DIBAL-H), low temp; 2. H₂O workup | 1,3-Dimethyl-1H-indole-2-carbaldehyde | -C≡N → -CHO |
Investigation of Reaction Mechanisms and Intermediates
Understanding the detailed mechanisms of the reactions involving this compound requires a combination of kinetic experiments, spectroscopic observation of intermediates, and computational modeling.
While specific studies for this molecule are scarce, the methodologies for investigating indole reactivity are well-developed.
Kinetic Analysis: The rates of reaction, particularly for electrophilic aromatic substitution, can be monitored using spectroscopic techniques. For instance, UV-Vis spectroscopy can follow the disappearance of the starting indole and the appearance of the product, allowing for the determination of rate constants. uni-muenchen.de Such studies on other indoles have helped to quantify their high nucleophilicity. uni-muenchen.de Kinetic studies on the nitrosation of 3-substituted indoles have shown the reaction to be an equilibrium between the reactants and the 1-nitroso product, highlighting the complexity of indole reaction pathways. rsc.org
Spectroscopic Identification of Intermediates: The elucidation of a reaction mechanism often hinges on the detection and characterization of transient intermediates. In electrophilic aromatic substitution on indoles, the key intermediate is a resonance-stabilized cation known as a Wheland intermediate or sigma complex. Due to their high reactivity, these intermediates are often difficult to observe directly. Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy can sometimes be used to detect these species by slowing down their subsequent reaction. Modern mass spectrometry techniques, particularly Electrospray Ionization (ESI-MS), are also powerful tools for detecting and characterizing charged intermediates in solution. nih.gov Infrared (IR) spectroscopy can also provide insights into the bonding changes that occur during a reaction. acs.org
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into reaction mechanisms where experimental observation is challenging. researchgate.net
Mapping Reaction Pathways: DFT calculations can be used to map the potential energy surface of a reaction. This involves calculating the energies of reactants, products, transition states, and any intermediates along the reaction coordinate. By comparing the activation energies (the energy difference between reactants and the transition state) for different possible pathways, the most likely mechanism and product can be predicted. copernicus.orgresearchgate.net
Predicting Regioselectivity: For the electrophilic substitution of this compound, computational modeling can be used to determine the preferred site of attack. By calculating the activation energies for electrophilic attack at each of the possible positions on the benzene ring (C-4, C-5, C-6, and C-7), one can predict the regiochemical outcome of reactions like nitration or halogenation. ic.ac.uk Computational studies on similar Friedel-Crafts reactions of indoles have successfully rationalized the observed enantioselectivity by modeling the transition structures. acs.org
Analysis of Electronic Structure: Methods like Natural Bond Orbital (NBO) analysis can be used to understand the electronic factors that govern reactivity, such as the charge distribution and orbital interactions between the indole and the reacting species. ic.ac.uk
Divergent Reaction Pathways and Chemoselectivity Control
The chemical reactivity of this compound is characterized by the interplay between the indole nucleus and the nitrile functional group. This duality allows for divergent reaction pathways, where the selection of reagents and reaction conditions can selectively target different sites of the molecule, leading to a variety of distinct products. The primary sites for chemical transformation are the nitrile group at the C2 position and the electron-rich C3 position of the indole ring.
The control of chemoselectivity is paramount in harnessing the synthetic potential of this molecule. By carefully choosing the reaction parameters, one can direct the transformation towards either modification of the nitrile moiety or functionalization of the indole core.
Nitrile Group Transformations:
The nitrile group is susceptible to both reduction and hydrolysis, providing pathways to primary amines and carboxamides, respectively.
Reduction to Primary Amine: Strong reducing agents, such as lithium aluminum hydride (LiAlH4), are capable of reducing the carbon-nitrogen triple bond of the nitrile to a primary amine. This transformation converts the cyano group into an aminomethyl group, yielding (1,3-dimethyl-1H-indol-2-yl)methanamine. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup to neutralize the reactive intermediates. ic.ac.ukbyjus.comwikipedia.orgyoutube.com
Hydrolysis to Carboxamide: The nitrile group can undergo partial hydrolysis to the corresponding carboxamide under either acidic or basic conditions. The choice of conditions is critical to prevent further hydrolysis to the carboxylic acid. For instance, controlled hydrolysis can furnish 1,3-dimethyl-1H-indole-2-carboxamide.
Indole Ring Functionalization:
The indole nucleus, being an electron-rich aromatic system, is prone to electrophilic substitution, with the C3 position being the most nucleophilic and thus the most common site of reaction.
Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction provides a classic example of electrophilic substitution on the indole ring. organic-chemistry.orgijpcbs.com This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl3) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). In the case of this compound, the electrophilic Vilsmeier reagent will preferentially attack the C3 position, leading to the introduction of a formyl group. Subsequent hydrolysis of the intermediate iminium salt yields 2-cyano-1,3-dimethyl-1H-indole-3-carbaldehyde. mdpi.com This demonstrates that even with the presence of the nitrile group, the inherent reactivity of the indole C3 position can be exploited.
The following table summarizes the divergent reaction pathways of this compound, highlighting the control of chemoselectivity through the choice of reagents and the resulting products.
| Starting Material | Reagent(s) | Reaction Type | Product |
| This compound | 1. LiAlH4 2. H2O | Reduction | (1,3-Dimethyl-1H-indol-2-yl)methanamine |
| This compound | H2O, H+ or OH- (controlled) | Hydrolysis | 1,3-Dimethyl-1H-indole-2-carboxamide |
| This compound | 1. POCl3, DMF 2. H2O | Vilsmeier-Haack Formylation | 2-Cyano-1,3-dimethyl-1H-indole-3-carbaldehyde |
This ability to selectively functionalize different parts of the this compound molecule underscores its utility as a versatile building block in the synthesis of more complex indole derivatives. The chemoselectivity is dictated by the nature of the reagent, with strong nucleophilic reagents or reducing agents targeting the nitrile group, while electrophilic reagents react at the electron-rich indole nucleus.
Iv. Advanced Spectroscopic and Structural Characterization of 1,3 Dimethyl 1h Indole 2 Carbonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Specific ¹H NMR and ¹³C NMR chemical shifts, coupling constants, and two-dimensional NMR correlations for 1,3-Dimethyl-1H-indole-2-carbonitrile have not been reported in the searched scientific databases.
No specific data found.
No specific data found.
No specific data found.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
While the molecular formula (C₁₁H₁₀N₂) and molecular weight (170.21 g/mol ) are known, specific high-resolution mass spectrometry data and detailed analyses of fragmentation patterns under mass spectrometric conditions are not available.
No specific data found.
No specific data found.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. The spectrum for this compound is expected to show characteristic peaks corresponding to its distinct structural features: the indole (B1671886) ring, the methyl groups, and the nitrile group.
The most definitive feature in the IR and Raman spectra would be the stretching vibration of the nitrile (C≡N) group. This typically appears as a sharp, intense band in the region of 2200-2260 cm⁻¹. The aromatic C-H stretching vibrations of the indole ring are expected to be observed above 3000 cm⁻¹, while the aliphatic C-H stretching from the two methyl groups would appear in the 2850-3000 cm⁻¹ range. researchgate.net The region between 1400 cm⁻¹ and 1620 cm⁻¹ is characteristic of the indole ring, showing C=C stretching vibrations. researchgate.net Bending modes for the methyl groups are also anticipated at approximately 1350 cm⁻¹ and 1450 cm⁻¹. researchgate.net
Table 1: Expected Vibrational Bands for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3000 - 3100 | C-H Stretch | Aromatic (Indole Ring) |
| 2850 - 3000 | C-H Stretch | Aliphatic (Methyl Groups) |
| 2200 - 2260 | C≡N Stretch | Nitrile |
| 1400 - 1620 | C=C Stretch | Aromatic (Indole Ring) |
| 1350 - 1450 | C-H Bend | Aliphatic (Methyl Groups) |
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy provide insights into the electronic transitions within a molecule. The indole ring acts as the primary chromophore and fluorophore in this compound. core.ac.uknih.gov The UV-Vis absorption spectrum of indole derivatives is typically characterized by two main absorption bands, designated as ¹Lₐ and ¹Lₑ, which arise from π→π* transitions. nih.gov
For indole itself, these bands appear around 260-270 nm and 280-290 nm. nih.gov The presence of substituents, such as the two methyl groups and the electron-withdrawing nitrile group on the this compound structure, is expected to cause shifts in the position and intensity of these absorption maxima. Following excitation, the molecule is expected to exhibit fluorescence, with the emission spectrum typically appearing at a longer wavelength than the absorption spectrum (a phenomenon known as the Stokes shift). rsc.org The fluorescence properties are highly sensitive to the molecular environment. core.ac.uk
Table 2: General Electronic Transition Properties for Indole Chromophores
| Property | Typical Wavelength Range (nm) | Transition Type | Description |
| Absorption Band (¹Lₐ) | 260 - 270 | π→π | Higher energy transition of the indole ring. nih.gov |
| Absorption Band (¹Lₑ) | 280 - 290 | π→π | Lower energy transition, often with vibrational fine structure. nih.gov |
| Fluorescence Emission | > 300 | - | Emission from the lowest excited singlet state, sensitive to substituents and solvent. researchgate.net |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. A study on this compound revealed detailed structural parameters. nih.gov The compound crystallizes in the monoclinic space group P2₁/c. nih.gov The asymmetric unit contains two independent molecules, both of which are essentially planar. nih.gov The crystal structure is stabilized by aromatic π–π stacking interactions, with a shortest centroid-centroid separation of 3.5569 (11) Å. nih.gov This technique confirms the connectivity and stereochemistry of the molecule with high precision.
Table 3: Crystallographic Data for this compound nih.gov
| Parameter | Value |
| Chemical Formula | C₁₁H₁₀N₂ |
| Formula Weight | 170.21 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.8066 (18) |
| b (Å) | 15.359 (3) |
| c (Å) | 13.480 (3) |
| β (°) | 95.67 (3) |
| Volume (ų) | 1814.4 (7) |
| Z | 8 |
| Temperature (K) | 113 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Density (calculated) (Mg m⁻³) | 1.246 |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound, which allows for the confirmation of its empirical and molecular formula. The molecular formula for this compound has been definitively established as C₁₁H₁₀N₂ through X-ray crystallography. nih.gov From this formula, the theoretical elemental composition can be calculated.
The calculated values serve as a benchmark for experimental results. The confirmation of the molecular formula and a molecular weight of 170.21 g/mol provides the ultimate validation of the compound's elemental makeup. nih.gov
Table 4: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Percentage (%) |
| Carbon | C | 12.011 | 77.62 |
| Hydrogen | H | 1.008 | 5.92 |
| Nitrogen | N | 14.007 | 16.46 |
Vi. Advanced Research Applications of Indole 2 Carbonitrile Scaffolds
Design and Synthesis of Functional Materials Incorporating Indole-2-carbonitrile
The synthesis of functional materials based on indole-2-carbonitrile leverages the core structure's reactivity and photophysical characteristics. The nitrile group and the indole (B1671886) ring system can be chemically modified, allowing for the fine-tuning of material properties for specific applications ranging from optoelectronics to chemical sensing. mdpi.commdpi.com
Indole and its derivatives are known for their strong fluorescence, making them powerful candidates for optical materials. mdpi.com These compounds are often designed with an electron donor-π-acceptor (D-π-A) architecture to modulate their photophysical performance. mdpi.com The indole moiety typically acts as the electron donor, and its properties can be tuned by strategic placement of substituents.
Research has shown that the luminescent properties are influenced by both intramolecular structures and intermolecular interactions. mdpi.com For instance, the push-pull electronic effects of different substituent groups on the indole scaffold can lead to variable red-shifted emissions in solution. mdpi.com In the solid state, molecular packing and intermolecular distances play a crucial role in determining the emission quantum yield. acs.org Combining indole and pyrimidine (B1678525) moieties in a single molecule has been shown to produce materials with good solid-state emission quantum yields (up to 25.6%) and stable emission at high temperatures. acs.org The fluorescence of indole derivatives is also sensitive to the solvent environment and pH, with the neutral, non-ionized forms generally being the most fluorescent species. nih.govacs.org
Table 1: Photophysical Properties of Selected Indole Derivatives
| Compound Class | Substituent Effect | Emission Wavelength (Solid State) | Key Finding |
|---|---|---|---|
| D-π-A Indole Derivatives | Stronger electron push-pull ability | 583 nm | Leads to longer wavelength emission. mdpi.com |
| D-π-A Indole Derivatives | Weaker electron push-pull ability | 471-523 nm | Causes a blue-shift in fluorescence peaks. mdpi.com |
The inherent fluorescence of the indole scaffold makes it an excellent platform for the development of chemosensors and molecular probes. sjp.ac.lk These sensors are designed to detect specific analytes, such as cations and anions, through observable changes in their optical properties, like color or fluorescence intensity ("turn-on" or "turn-off" responses). sjp.ac.lkspectroscopyonline.com
Indole-based chemosensors have been successfully developed for a variety of ions, including fluoride (B91410) (F⁻), copper (Cu²⁺), and zinc (Zn²⁺). sjp.ac.lkspectroscopyonline.comnih.gov The sensing mechanism often involves the indole NH group acting as a hydrogen bond donor or the entire molecule acting as a ligand that coordinates with metal ions. sjp.ac.lkspectroscopyonline.com For example, a chemosensor based on an indole-2-carbohydrazide derivative demonstrated high selectivity for F⁻ ions, with a distinct color change from colorless to yellow and a "turn-on" fluorescence response. spectroscopyonline.com The detection limit for this sensor was calculated to be as low as 3.2 nM. spectroscopyonline.com Similarly, other indole derivatives have been engineered to selectively detect metal ions like Zn²⁺ in aqueous media with detection limits (0.41 μM) well below WHO guidelines, showcasing their practical applicability in environmental and biological imaging. nih.gov
Table 2: Performance of Indole-2-carbonitrile Scaffold-Based Chemosensors
| Sensor Base | Target Analyte | Sensing Mechanism | Detection Limit | Observable Change |
|---|---|---|---|---|
| Indole-2-carbohydrazide Derivative | F⁻ | Hydrogen Bonding | 3.2 nM | Colorless to yellow; Fluorescence "turn-on". spectroscopyonline.com |
| Indole-hydrazone | Zn²⁺ | Chelation | 0.41 µM | Fluorescence enhancement. nih.gov |
| Indole-based Hydrazone | F⁻, CN⁻ | Deprotonation | 8.69 x 10⁻⁸ M (for F⁻) | Color change (mustard to purple). nih.gov |
Supramolecular Chemistry and Molecular Recognition
The indole ring, with its planar structure and capacity for hydrogen bonding and π-π stacking interactions, is a valuable component in supramolecular chemistry. aip.orgnih.gov These non-covalent interactions are fundamental to molecular recognition and the construction of complex, ordered molecular architectures.
Host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule. While specific research on 1,3-Dimethyl-1h-indole-2-carbonitrile in host-guest complexes is limited, the broader class of indole derivatives is recognized for its ability to participate in such interactions. The electron-rich indole ring can interact with various host systems, potentially leading to applications in drug delivery, sensing, and catalysis. The formation of these supramolecular complexes is often verified through techniques like NMR spectroscopy, which can detect chemical shifts induced by the complexation. rsc.org
The ability of molecules to spontaneously organize into well-defined, ordered structures is known as self-assembly. Research on indole-2-carboxylic acid, a closely related molecule, reveals that it can self-assemble on surfaces like graphite (B72142) and gold. aip.org The primary driving force for this assembly is the formation of hydrogen-bonded cyclic dimers between the carboxylic acid groups. aip.org These dimers then arrange into larger, ordered lamellar or chevron-like structures. aip.org Similarly, the structure of this compound in its crystalline form is stabilized by strong π-π stacking interactions, with a short distance between the centroids of adjacent indole rings [shortest centroid-centroid separation = 3.5569 (11) Å]. nih.gov These findings highlight the potential of the indole-2-carbonitrile scaffold to form predictable, ordered structures through non-covalent interactions.
Indole-2-carbonitrile in Polymer Science Research
The incorporation of indole moieties into polymer structures is a strategy for creating functional polymers with enhanced properties. ajchem-a.com Indole groups can be introduced into the polymer side chains or the main backbone. ajchem-a.comrsc.org
The presence of bulky indole groups in polymer side chains can increase the rigidity and thermal stability of the resulting materials. ajchem-a.com Studies involving the reaction of copolymers like poly(maleic anhydride-co-styrene) with indole have shown that the resulting indole-containing polymers exhibit higher glass transition temperatures (Tg) compared to the unmodified copolymers. ajchem-a.com Furthermore, indole-based polymers can possess valuable optical and electronic properties. Poly(N-arylene diindolylmethane)s, for example, have demonstrated strong solid-state fluorescence and good electroactivity. researchgate.net The development of new indole-based monomers, such as indole-dicarboxylates, allows for the synthesis of novel biopolyesters with high thermal quality and the ability to form clear, transparent films, presenting a sustainable alternative to fossil-fuel-based plastics like PET. rsc.org
Table 3: Properties of Polymers Incorporating Indole Moieties
| Polymer Type | Indole Function | Key Property Enhancement | Example Application |
|---|---|---|---|
| Modified Copolymers (e.g., P(MA-co-St)) | Side Chain Group | Increased glass transition temperature and thermal stability. ajchem-a.com | High-performance plastics. |
| Poly(N-arylene diindolylmethane)s (PMDINs) | Main Chain Component | Strong solid-state fluorescence, good electroactivity. researchgate.net | Blue-light emitters, electronic devices. |
Exploitation as Privileged Scaffolds for Novel Chemical Entity Generation
The indole nucleus is a well-established "privileged scaffold" in medicinal chemistry, a term that describes a molecular framework capable of providing ligands for diverse biological targets through modest structural modifications. nih.govmdpi.comacs.org The indole-2-carbonitrile scaffold, in particular, serves as a valuable starting point for the generation of novel chemical entities due to its inherent structural features and synthetic accessibility. The aromatic, bicyclic nature of the indole ring allows it to participate in various non-covalent interactions with biological macromolecules, while the 2-carbonitrile group provides a key synthetic handle for further chemical transformations. nih.gov
The strategic placement of substituents on the indole-2-carbonitrile core can significantly influence the resulting compound's pharmacological profile. The generation of new chemical entities often relies on the chemical tractability of the scaffold, allowing for the creation of diverse libraries of compounds for biological screening.
Detailed Research Findings
The indole-2-carbonitrile scaffold is amenable to a variety of chemical modifications, enabling the synthesis of a wide range of derivatives. Research has demonstrated that positions 1, 3, and the benzo ring of the indole nucleus can be functionalized to explore structure-activity relationships (SAR).
One powerful approach for diversifying the indole-2-carbonitrile scaffold is through metal-catalyzed cross-coupling reactions. For instance, the introduction of an iodine atom at the 3-position of the indole ring creates a versatile intermediate. This iodinated scaffold can then undergo various palladium-catalyzed reactions such as Sonogashira, Suzuki-Miyaura, Stille, and Heck couplings to introduce a wide array of substituents at this position. nih.gov This methodology allows for the systematic variation of the molecular structure, which is a cornerstone of modern drug discovery. The 2-cyano group itself is a useful precursor for other functional groups, further expanding the accessible chemical space. nih.gov
While extensive research specifically detailing the generation of large libraries from this compound is not prevalent, the principles are well-established within the broader context of indole chemistry. The biological activities of various indole derivatives underscore the potential of this scaffold. For example, indole-2-carboxamides and indole-2-carboxylic acid derivatives have been investigated as potent antiproliferative and anti-HIV agents. nih.govmdpi.commdpi.com These studies highlight how modifications to the core indole structure can lead to compounds with significant therapeutic potential.
The following interactive data table provides a representative example of how SAR data for a library of hypothetical indole-2-carbonitrile derivatives might be presented. This table illustrates the impact of different substituents on the biological activity against a specific kinase target.
| Compound ID | Substituent at Position 5 | Substituent at Position 3 | Target Kinase Inhibition (IC50, µM) |
|---|---|---|---|
| IDC-001 | -H | -Phenyl | 12.5 |
| IDC-002 | -F | -Phenyl | 8.2 |
| IDC-003 | -OCH3 | -Phenyl | 15.1 |
| IDC-004 | -F | -4-Chlorophenyl | 3.7 |
| IDC-005 | -F | -4-Methylphenyl | 6.9 |
| IDC-006 | -Cl | -Phenyl | 7.5 |
| IDC-007 | -Cl | -4-Chlorophenyl | 2.1 |
| IDC-008 | -Cl | -4-Methoxyphenyl | 9.8 |
This interactive table demonstrates how systematic modifications to the indole-2-carbonitrile scaffold can lead to significant variations in biological activity. Such data is fundamental to the process of lead optimization in drug discovery, and the indole-2-carbonitrile framework provides a robust and versatile platform for these investigations.
Vii. Concluding Perspectives and Future Research Trajectories
Innovations in Synthesis and Reaction Discovery
Future research will undoubtedly focus on developing more efficient and versatile synthetic routes to 1,3-Dimethyl-1H-indole-2-carbonitrile and its derivatives. The current low-yield, non-selective method serves as a baseline for improvement. Several modern synthetic strategies, successfully applied to the broader class of indole-2-carbonitriles, offer promising avenues for exploration.
Key areas for future synthetic innovation include:
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions such as Sonogashira, Suzuki-Miyaura, Heck, and Stille have proven effective for creating a wide variety of highly functionalized indole-2-carbonitriles. nih.govnih.gov Applying these methods to precursors of this compound could enable the synthesis of a diverse library of novel compounds for further study.
Direct C-H Functionalization: A significant breakthrough in indole (B1671886) chemistry is the development of regioselective C-H functionalization. For instance, recent studies have demonstrated a copper-catalyzed method for the selective alkylation of indoles at the C5 position. bioengineer.orgnews-medical.net Adapting such strategies could allow for precise modification of the benzene (B151609) ring portion of the this compound scaffold, bypassing the need for pre-functionalized starting materials.
Multicomponent Reactions (MCRs): MCRs offer an efficient and atom-economical approach to constructing complex molecules like the indole core from simple, readily available precursors in a single step. rsc.orgdergipark.org.tr Designing an MCR that directly assembles the 1,3-dimethylated indole-2-carbonitrile structure could dramatically improve synthetic efficiency over traditional multi-step sequences.
Photocatalysis: The use of visible light to drive chemical reactions is a rapidly growing field in organic synthesis. mdpi.com Photocatalytic methods offer mild reaction conditions and unique reactivity patterns. Exploring photocatalytic cyclizations or functionalizations could lead to novel and more sustainable pathways to the target compound.
| Synthetic Method | Key Features | Potential Application for this compound |
| Cross-Coupling | Versatile for C-C and C-heteroatom bond formation; uses metal catalysts (e.g., Palladium). nih.govnih.gov | Derivatization of the indole core to build complex analogues. |
| C-H Functionalization | Directly modifies C-H bonds, avoiding pre-functionalization steps; often regioselective. bioengineer.orgnews-medical.net | Selective introduction of functional groups onto the benzene ring. |
| Multicomponent Reactions | Combines three or more reactants in one pot; high atom economy and efficiency. rsc.orgdergipark.org.tr | De novo synthesis of the core structure from simple starting materials. |
| Photocatalysis | Uses light to initiate reactions; often proceeds under mild, ambient conditions. mdpi.com | Development of novel, energy-efficient synthetic routes. |
Frontier Research in Computational Organic Chemistry
Computational chemistry provides powerful tools for understanding and predicting chemical reactivity, which can accelerate the development of new synthetic methods. For this compound, computational studies represent a significant and largely untapped area of research.
Future computational investigations could focus on:
Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to model reaction pathways and transition states. This approach has been used to understand the mechanisms of complex indole alkaloid syntheses and regioselective functionalizations. news-medical.netrsc.org Applying DFT to potential new syntheses of this compound could help optimize reaction conditions and predict selectivity, guiding experimental work.
Virtual Screening and Molecular Design: If the indole-2-carbonitrile scaffold is identified as a pharmacophore, computational tools can be used to design and screen libraries of virtual derivatives. Molecular docking studies can predict the binding affinity of these compounds to biological targets, such as enzymes like Indoleamine 2,3-Dioxygenase (IDO), helping to prioritize synthetic efforts. nih.gov
Predicting Physicochemical Properties: Computational models can predict properties such as solubility, stability, and electronic characteristics. These predictions can guide the design of derivatives with desired physical or biological properties.
Integration of High-Throughput and Automation Methodologies
To explore the chemical space around this compound efficiently, the integration of high-throughput and automated technologies is essential. These approaches allow for the rapid execution and analysis of a large number of experiments, accelerating the discovery of new reactions and bioactive molecules.
High-Throughput Screening (HTS) of Reactions: Miniaturized reaction arrays can be used to screen hundreds or thousands of reaction conditions (e.g., catalysts, ligands, solvents, bases) in parallel. scienceintheclassroom.org This would be particularly valuable for discovering optimal conditions for novel cross-coupling or C-H functionalization reactions on the this compound core, using minimal amounts of material.
Automated Flow Synthesis: Continuous flow chemistry offers precise control over reaction parameters, improved safety, and ease of scalability. nih.gov Multi-step sequences can be automated in a single, unbroken process. Developing an automated flow synthesis for this compound and its analogues would enable the rapid production of compound libraries for screening. Automated synthesizers that use pre-packaged reagent cartridges are becoming increasingly available for the formation of N-heterocycles and could be adapted for this purpose. researchgate.netyoutube.com
Advancement of Sustainable Chemical Processes
Modern chemical synthesis places a strong emphasis on sustainability, aiming to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and using renewable resources. Future research on this compound should incorporate these principles.
Key directions for sustainable synthesis include:
Q & A
Q. What are the established synthetic routes for 1,3-Dimethyl-1H-indole-2-carbonitrile, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via cross-coupling reactions or functionalization of indole precursors. For example:
- Propargylation : NaH in DMF with propargyl bromide (0°C to rt, 4 h) enables N-alkylation of indole precursors .
- Iodination : KOH/DMF with iodine (0°C to rt) introduces iodine at the 3-position for further functionalization .
- Sonogashira Coupling : PdCl₂(PPh₃)₂/CuI catalysts in DMF with aryl iodides yield alkynylated derivatives (e.g., 70% yield for 8a) .
Key Factors : Solvent polarity (DMF enhances nucleophilicity), catalyst loading (10 mol% Pd/Cu), and temperature control (0°C minimizes side reactions). Purity is verified via NMR (e.g., δ = 5.48 ppm for CH₂ in benzyl groups) .
Q. How is the crystal structure of this compound validated experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed, with refinement using SHELXL . Critical parameters include:
- Torsion Angles : C4–N1–C1–C2 = 109.73° and C11–N1–C1–C9 = 108.01°, confirming steric effects from methyl groups .
- Bond Lengths : C≡N bond length ~1.15 Å, consistent with nitrile functionalization .
Validation : R-factor < 0.05 and convergence of thermal displacement parameters ensure structural reliability .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Nitrile gloves, lab coats, and safety goggles (Skin Irritation Category 2) .
- Ventilation : Use fume hoods to avoid inhalation (Acute Toxicity-Inhalation Category 4) .
- Storage : Inert atmosphere (N₂/Ar) at -20°C to prevent degradation .
Emergency Measures : For skin contact, wash with 10% NaHCO₃ solution; for ingestion, administer activated charcoal .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometries at B3LYP/6-31G* to assess frontier molecular orbitals. LUMO localization on the nitrile group (e.g., -3.5 eV) predicts electrophilic reactivity .
- Transition State Analysis : Nudged Elastic Band (NEB) methods model Sonogashira coupling barriers (e.g., ΔG‡ ≈ 25 kcal/mol for Pd-mediated steps) .
Validation : Compare computed NMR shifts (e.g., 13C NMR δ = 137.1 ppm for Cquat) with experimental data .
Q. What strategies resolve contradictions in spectroscopic data for substituted indolecarbonitriles?
- Methodological Answer :
- Dynamic NMR : Detect rotational barriers in methyl groups (e.g., coalescence temperature ~-30°C for 1,3-dimethyl isomers) .
- 2D-COSY/HSQC : Assign overlapping signals (e.g., distinguish aromatic protons at δ = 7.44–7.28 ppm via scalar couplings) .
Case Study : Discrepancies in NOESY correlations for benzyl-substituted derivatives indicate conformational flexibility .
Q. How does steric hindrance from 1,3-dimethyl groups influence regioselectivity in functionalization reactions?
- Methodological Answer :
- Steric Maps : Calculate Connolly surfaces (e.g., using Mercury) to visualize blocked positions (C2 nitrile vs. C3 methyl) .
- Kinetic Studies : Compare reaction rates for iodination (C3 vs. C5). Methyl groups at C1/C3 reduce C3 reactivity by 40% due to van der Waals clashes .
Example : Sonogashira coupling at C3-iodo derivatives proceeds at 70% yield, vs. <10% for C5-iodo isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
